3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one
Description
This compound features a complex heterocyclic architecture combining a partially saturated benzo[b][1,4]oxazine moiety (octahydrobenzooxazine) and a rigid 3-azatricyclo[4.2.1.02,5]nonan-4-one system linked via a methylene bridge. The tricyclic component introduces structural rigidity, which may enhance binding specificity in pharmacological targets. This hybrid structure distinguishes it from simpler benzoxazine derivatives and suggests unique physicochemical and biological properties.
Properties
IUPAC Name |
3-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c20-17-15-11-5-6-12(9-11)16(15)19(17)10-18-7-8-21-14-4-2-1-3-13(14)18/h11-16H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVNZZAYVRCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(CCO2)CN3C4C5CCC(C5)C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Molecular Architecture
Structural Decomposition
The target molecule comprises two fused heterocyclic systems:
- Octahydrobenzo[b]oxazine : A saturated benzoxazine ring system with a methylene bridge at C4.
- 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one : A bridged bicyclic amine lactam featuring a strained tricyclic framework.
The connecting methylene group enables modular synthesis via N-alkylation, as demonstrated in US6162922A.
Preparation Methodologies
Phase-Transfer Catalyzed Alkylation (Industrial Process)
The patented large-scale synthesis (US6162922A) employs:
Reactants :
- 2-Butyl-1,3-diazaspiro[4.4]nonan-4-one hydrochloride (precursor to azatricyclo system)
- 4'-(Bromomethyl)[1,1'-biphenyl]-2-carbonitrile (benzoxazine precursor)
Conditions :
- Solvent: Dichloromethane/water biphasic system
- Base: 8% NaOH (aq)
- Catalyst: Tetrabutylammonium hydrogen sulfate (0.1 eq)
- Temperature: 25°C, 19 hr stirring
Mechanism :
The phase-transfer catalyst facilitates hydroxide ion transfer into the organic phase, deprotonating the diazaspiro compound for nucleophilic attack on the benzyl bromide.
Sequential Reduction-Alkylation (Academic Protocol)
The University of Groningen’s approach (Scheme 3.1 in) involves:
Enamide Reduction
Starting Material : trans-26 (Octahydrobenzo[b]oxazin-2-one derivative)
Reduction System :
- LiAlH₄ (3 eq) in anhydrous THF
- 0°C → reflux, 6 hr
Outcome : Selective reduction of lactam to secondary amine (97% trans selectivity)
N-Alkylation
Conditions :
Functionalization and Derivitization
Demethylation/Sulfonylation Sequence
Critical for introducing pharmacophore groups:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Demethylation | 48% HBr (aq) | Reflux, 2 hr under N₂ | 78% |
| Sulfonylation | N-Phenyltrifluoromethanesulfonimide | CH₂Cl₂/8% NaOH, PTC, 19 hr | 82% |
This sequence installs the triflate leaving group essential for subsequent cross-coupling reactions.
Stereochemical Control
Analytical Characterization Data
Industrial Scale Challenges
Emerging Methodologies
Flow Chemistry Approaches
Preliminary studies show:
- 3x faster reaction times vs batch
- 94% yield at 50°C residence time Requires specialized microreactors due to solids formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced nitrogen-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple nitrogen atoms and the rigid structure can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential as therapeutic agents
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The rigid structure and multiple functional groups allow for specific interactions with biological targets, potentially leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound Class | Core Structure | Key Functional Groups | Structural Uniqueness |
|---|---|---|---|
| Target Compound | Benzooxazine + Azatricyclononanone | Methylene bridge, Octahydro core | High rigidity, moderate polarity |
| Benzo[b][1,4]oxazin-3(4H)-ones | Benzoxazinone | Ketone, Piperazine | Enhanced H-bonding capacity |
| Oxadiazole-Benzoxazines | Benzoxazine + Oxadiazole | Acetate, Aryloxy groups | Improved metabolic stability |
| Bicyclic Oxa-Aza Compounds | 2-Oxa-4-azabicyclo[3.3.1]nonanone | Hydroxyl, Hydroxymethyl | High solubility, low lipophilicity |
Pharmacological Potential (Hypothetical)
While direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs suggest:
- CNS Activity : The tricyclic system may enhance blood-brain barrier penetration, making it relevant for neuroactive agents.
- Antimicrobial Potential: Benzoxazine derivatives often exhibit antibacterial properties; the octahydro core could reduce toxicity .
- Kinase Inhibition : The rigid tricyclic framework may serve as a scaffold for ATP-binding pocket interactions.
Physicochemical Properties
Table 3: Estimated Properties vs. Analogues
| Property | Target Compound | Benzo[b][1,4]oxazin-3(4H)-ones | Oxadiazole-Benzoxazines |
|---|---|---|---|
| logP | ~3.1 (moderate lipophilicity) | ~2.4 | ~2.8 |
| Water Solubility | Low | Moderate | Low |
| Metabolic Stability | High (due to rigidity) | Moderate | High |
Biological Activity
3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and molecular weight of approximately 304.39 g/mol. The structural complexity arises from the presence of an octahydrobenzo[b][1,4]oxazine moiety and an azatricyclononane framework.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 304.39 g/mol |
| IUPAC Name | 3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one |
| SMILES | CCCCCCC... (abbreviated) |
Anticancer Potential
Compounds with azatricyclo structures have been investigated for their anticancer properties. Preliminary studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of tumor growth factors.
Neuroprotective Effects
The presence of oxazine rings in related compounds has been associated with neuroprotective effects in models of neurodegeneration. These effects may be attributed to antioxidant properties and the ability to modulate neurotransmitter systems.
Case Studies and Research Findings
While specific case studies focusing solely on 3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one are scarce, related research provides insights into its potential biological activities:
- Antimicrobial Studies : A study examining oxazine derivatives found that certain compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that similar compounds could possess comparable activity.
- Anticancer Research : In a study focusing on azatricyclo compounds, researchers observed that these molecules could inhibit the growth of various cancer cell lines including breast and prostate cancer cells through apoptosis induction.
- Neuroprotective Studies : A related compound demonstrated protective effects against oxidative stress-induced neuronal cell death in vitro. This suggests that the target compound may also offer neuroprotective benefits.
Q & A
Q. What synthetic strategies are effective for preparing 3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.0²,⁵]nonan-4-one?
Methodological Answer: Multi-step synthesis involving nucleophilic substitution and cyclization is recommended. For example, analogs like 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one (C₈H₁₁NO) were synthesized via coupling reactions between heterocyclic precursors and functionalized side chains . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in benzoxazine derivatives synthesized via DMF-mediated nucleophilic substitutions .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm stereochemistry and ring junction positions. For instance, δH values in CDCl₃ for benzoxazinone analogs (e.g., 8.57 ppm for aromatic protons) and IR peaks (e.g., 1678 cm⁻¹ for C=O) are critical markers . Mass spectrometry (MS) with high-resolution ESI+ can verify molecular ion peaks, as shown for spirocyclic derivatives .
Q. What structural analogs of this compound exhibit comparative reactivity or bioactivity?
Methodological Answer: Structural analogs like 5-Oxo-4-azatricyclo[4.2.1.0³,⁷]nonan (C₈H₁₂N₂O) demonstrate divergent reactivity due to oxo-group placement, influencing medicinal chemistry applications . Compare functional group effects (e.g., methyl vs. chloro substituents) via in vitro assays to isolate structure-activity relationships.
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer: Monitor hydrolytic degradation under varying pH and temperature. For benzoxazine derivatives, stability in anhydrous DMSO or ethanol at -20°C is advised to prevent ring-opening reactions . Conduct accelerated stability studies using HPLC to track degradation products .
Advanced Research Questions
Q. How to design a long-term environmental fate study for this compound?
Methodological Answer: Follow protocols from Project INCHEMBIOL, which evaluates abiotic/biotic transformations and ecosystem impacts. Use randomized block designs with split-split plots to assess distribution in soil/water matrices over time . Combine laboratory degradation assays (e.g., photolysis) with field monitoring for ecological risk modeling.
Q. How to resolve contradictions in neuropharmacological data among structural analogs?
Methodological Answer: Perform comparative dose-response assays using primary neuronal cultures or transfected cell lines. For example, 3-Azatricyclo[4.2.1.0²,⁵]nonan-4-one showed neuroactivity via dopamine receptor modulation, but conflicting results may arise from assay sensitivity (e.g., LC-MS vs. fluorometry) . Validate findings with knockout models or isotopic labeling.
Q. What advanced synthetic routes improve enantiomeric purity for this compound?
Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) during cyclization steps. For spirocyclic analogs, enantioselective synthesis using (R)-BINOL-derived catalysts achieved >95% ee . Optimize chromatographic separation using Chiralpak® columns and validate with circular dichroism.
Q. How to assess ecotoxicological impacts across trophic levels?
Methodological Answer: Use tiered testing per Project INCHEMBIOL: start with algal growth inhibition (OECD 201), then Daphnia magna acute toxicity (OECD 202), and finally fish embryo assays (OECD 236). Measure bioaccumulation factors (BCF) via radiolabeled tracer studies .
Q. What computational methods predict binding affinities for enzyme targets?
Methodological Answer: Apply molecular docking (AutoDock Vina) to map interactions with enzymes like Pfmrk. Use QSAR models trained on benzoxazine analogs to correlate substituent electronegativity with inhibition constants (Ki) . Validate with isothermal titration calorimetry (ITC).
Q. How to optimize analytical methods for trace quantification in biological matrices?
Methodological Answer: Develop a UPLC-MS/MS protocol with Chromolith® columns for high-resolution separation. For benzoxazinones, a LOQ of 0.1 ng/mL was achieved using MRM transitions (e.g., m/z 227.5 → 185.3) in plasma . Include internal standards (e.g., deuterated analogs) to correct for matrix effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
